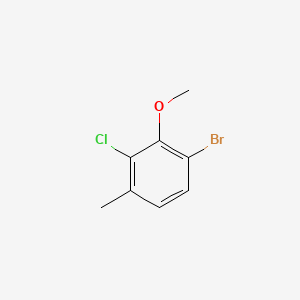

1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Description

BenchChem offers high-quality 1-Bromo-3-chloro-2-methoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-chloro-2-methoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOCQLILGIJCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682121 | |

| Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-61-2 | |

| Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

An In-depth Technical Guide to the Regioselective Synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of a strategic, two-step synthesis for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, a polysubstituted aromatic compound with potential applications as a key intermediate in the development of novel pharmaceuticals and functional materials. The synthetic strategy is rooted in the principles of electrophilic aromatic substitution, leveraging the directing effects of substituents to achieve high regioselectivity. This document offers a detailed rationale for the selected pathway, step-by-step experimental protocols, and guidance on product characterization, intended for an audience of researchers, chemists, and professionals in drug development.

Introduction and Strategic Rationale

Polysubstituted aromatic rings are fundamental scaffolds in organic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. The precise control over the substitution pattern on the benzene ring is paramount, as the position of each functional group dictates the molecule's steric and electronic properties, and ultimately, its biological activity or material function.

The target molecule, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, presents a synthetic challenge due to its specific arrangement of four different substituents. A successful synthesis must strategically introduce each group in a sequence that leverages the inherent directing effects of the substituents already present on the ring.

Retrosynthetic Analysis

A logical retrosynthetic approach begins by considering the final chlorination and bromination steps. The directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups are key to designing a regioselective pathway.

-

Methoxy Group (-OCH₃): A strongly activating ortho-, para-director due to its powerful resonance electron-donating effect.[1][2][3]

-

Methyl Group (-CH₃): A weakly activating ortho-, para-director through inductive effects and hyperconjugation.[4][5]

-

Halogens (-Br, -Cl): Weakly deactivating yet ortho-, para-directing groups.[1][4]

Our strategy hinges on starting with a commercially available, disubstituted benzene, 3-methylanisole. The synthesis proceeds in two sequential electrophilic aromatic substitution reactions: bromination followed by chlorination. This sequence is designed to exploit the powerful, cooperative directing effects of the methoxy and methyl groups to install the halogens at the desired positions with high fidelity.

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Workflow and Mechanistic Insights

The forward synthesis begins with the bromination of 3-methylanisole. The powerful para-directing effect of the methoxy group, reinforced by the ortho-directing effect of the methyl group, selectively installs the bromine atom at the C4 position. The subsequent chlorination of the resulting 4-bromo-3-methylanisole is again governed by the existing substituents, which cooperatively direct the incoming chlorine atom to the desired C6 position (which becomes C3 in the final product's IUPAC name).

Caption: The proposed two-step synthetic workflow.

Controlling Regioselectivity in Step 2: Chlorination

The success of the second step relies on the powerful directing influence of the methoxy group. In the intermediate, 4-bromo-3-methylanisole, the potential sites for electrophilic attack are C2 and C6.

-

Directing Effect of -OCH₃ (strongest): Directs ortho- to C2 and C6.

-

Directing Effect of -CH₃: Directs ortho- to C2 and C4 (blocked), and para- to C6.

-

Directing Effect of -Br: Directs ortho- to C3 (blocked) and C5.

The positions ortho to the highly activating methoxy group (C2 and C6) are the most electronically enriched and thus most susceptible to electrophilic attack. While both C2 and C6 are activated, C2 is sterically hindered by the adjacent methyl group. Therefore, the incoming electrophile (Cl⁺) is overwhelmingly directed to the less hindered C6 position, which is also favored by the methyl group's para-directing effect.

Caption: Cooperative directing effects favoring chlorination at C6.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Bromine and sulfuryl chloride are highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 4-Bromo-3-methylanisole

This procedure details the regioselective bromination of 3-methylanisole. The reaction utilizes bromine in acetic acid, a common and effective method for brominating activated aromatic rings.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-Methylanisole | 122.17 | 12.22 g (12.5 mL) | 0.10 | 1.0 |

| Bromine | 159.81 | 15.98 g (5.12 mL) | 0.10 | 1.0 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | - |

| Sodium Bisulfite | 104.06 | As needed | - | - |

| Diethyl Ether | 74.12 | ~150 mL | - | - |

| Saturated NaHCO₃ | - | ~100 mL | - | - |

| Brine | - | ~50 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3-methylanisole (12.22 g, 0.10 mol) and glacial acetic acid (25 mL).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

In the addition funnel, prepare a solution of bromine (15.98 g, 0.10 mol) in glacial acetic acid (25 mL).

-

Add the bromine solution dropwise to the stirred 3-methylanisole solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture slowly into 200 mL of cold water.

-

If the solution retains a reddish-brown color from excess bromine, add a saturated aqueous solution of sodium bisulfite dropwise until the color dissipates.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 4-bromo-3-methylanisole, can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[6]

Step 2: Synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

This procedure uses sulfuryl chloride (SO₂Cl₂) as a convenient and effective chlorinating agent for the electron-rich 4-bromo-3-methylanisole intermediate.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 4-Bromo-3-methylanisole | 201.06 | 10.05 g | 0.05 | 1.0 |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 6.75 g (4.0 mL) | 0.05 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |

| Saturated NaHCO₃ | - | ~100 mL | - | - |

| Water | 18.02 | ~100 mL | - | - |

| Brine | - | ~50 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-3-methylanisole (10.05 g, 0.05 mol) in dichloromethane (50 mL).

-

Slowly add sulfuryl chloride (6.75 g, 0.05 mol) to the solution at room temperature. Note: A mild exotherm may be observed. A catalyst such as anhydrous AlCl₃ (a spatula tip) can be added if the reaction is sluggish, but is often unnecessary for activated substrates.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC analysis.

-

Once the reaction is complete, cool the mixture and carefully pour it into 100 mL of cold water.

-

Transfer to a separatory funnel, separate the layers, and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product, 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, will be an oil or a low-melting solid. Further purification can be achieved by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel.

Product Characterization

To confirm the identity and purity of the final product, a combination of standard analytical techniques is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show two singlets in the aromatic region (around δ 6.8-7.5 ppm) corresponding to the two non-equivalent aromatic protons. A singlet for the methoxy group protons (around δ 3.8-4.0 ppm) and a singlet for the methyl group protons (around δ 2.2-2.4 ppm) are also expected.

-

¹³C NMR: The spectrum should display 8 distinct signals corresponding to the 8 non-equivalent carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotopic patterns for the presence of one bromine atom (M⁺, M+2⁺ in ~1:1 ratio) and one chlorine atom (M⁺, M+2⁺ in ~3:1 ratio), which will result in a complex isotopic cluster. The calculated formula is C₈H₈BrClO with a molecular weight of 235.51 g/mol .[7]

-

Gas Chromatography (GC): Can be used to assess the purity of the final product and to monitor the progress of both reaction steps.

Conclusion

This guide outlines a logical and efficient two-step starting from 3-methylanisole. The strategy relies on a robust understanding of electrophilic aromatic substitution and the directing effects of substituents to achieve a highly regioselective outcome. The detailed protocols and characterization guidelines provided herein serve as a valuable resource for researchers engaged in the synthesis of complex organic intermediates for pharmaceutical and materials science applications.

References

-

Synthesis method of 4-bromo-3-methyl anisole. Eureka | Patsnap.

-

An Explanation of Substituent Effects. Chemistry LibreTexts.

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

-

Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

-

The o/p-directing effect of methyl group in electrophilic substitution re.. Filo.

-

Explain why a methoxy group (CH... Vaia.

-

Process for the preparation of 4-bromo-3-alkylphenyl ethers. European Patent Office - EP 0420556 B1.

-

Directed ortho metalation. Wikipedia.

-

3-Chloro-2-methylanisole. Smolecule.

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

-

Benzene, 1-bromo-2-chloro. Organic Syntheses Procedure.

-

Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.

-

N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.

-

Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. PrepChem.com.

-

4-Bromoanisole synthesis. ChemicalBook.

-

Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.

-

Electrophilic Aromatic Substitution. LabXchange.

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.

-

An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications. Benchchem.

-

Electrophilic aromatic substitution. Wikipedia.

-

Directed (ortho) Metallation. University of Michigan.

-

1-Bromo-3-chloro-4-methoxy-2-methylbenzene 95%. Advanced ChemBlocks.

-

Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2.

-

Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. IRIS UniCa - Università degli Studi di Cagliari.

-

3-bromo-4-hydroxytoluene. Organic Syntheses Procedure.

-

4-Bromo-3-methylanisole 98%. Sigma-Aldrich.

-

Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv.

-

Electrophilic aromatic substitution mechanism (video). Khan Academy.

-

Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.

-

2-Methylanisole synthesis. ChemicalBook.

-

Synthetic method of m-chloroanisole. Google Patents.

-

2-Bromo-4-methylanisole 97%. Sigma-Aldrich.

-

Anisole bromination. Google Patents.

-

4-Bromo-3-methylanisole, 97%. Thermo Scientific Chemicals.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. vaia.com [vaia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]

- 6. 4-Bromo-3-methylanisole, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1-Bromo-3-chloro-4-methoxy-2-methylbenzene 95% | CAS: 2092612-32-1 | AChemBlock [achemblock.com]

Comprehensive Characterization Guide: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

The following technical guide details the characterization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2). This document is structured to support researchers in verifying the identity and purity of this specific polysubstituted arene, which serves as a critical intermediate in the synthesis of complex pharmacophores.

Executive Summary & Structural Context

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a tetrasubstituted benzene derivative characterized by a dense functionalization pattern. Its structural core features a methoxy group "sandwiched" between two halogens (bromine and chlorine), creating a unique steric and electronic environment.

-

Primary Application: Building block for biaryl systems via Suzuki-Miyaura coupling (utilizing the C-Br bond) or Buchwald-Hartwig aminations.

-

Key Challenge: Differentiating this specific regioisomer from its 12 potential isomers (e.g., where the methyl or halogens are transposed).

-

Critical Quality Attribute (CQA): Regiochemical purity. The "sandwiched" methoxy motif is prone to synthetic migration or mis-assignment during precursor halogenation.

Physicochemical Profile

| Property | Value / Descriptor | Source |

| CAS Registry Number | 1226808-61-2 | [1] |

| Molecular Formula | [1, 2] | |

| Molecular Weight | 235.51 g/mol | [2] |

| Physical State | Low-melting solid or viscous oil (Ambient) | [3] |

| Predicted LogP | ~3.3 - 3.6 | [4] |

| Solubility | Soluble in | [Field Exp.] |

Spectroscopic Identification Strategy

The characterization workflow relies on a "Triangulation Method": Mass Spectrometry (for elemental composition), 1H NMR (for proton count and coupling), and 2D NMR (NOESY) (for spatial confirmation of the regiochemistry).

A. Mass Spectrometry (MS) Analysis

The presence of both Bromine and Chlorine provides a distinct isotopic fingerprint that serves as the first line of identity confirmation.

-

Method: GC-MS (EI) or LC-MS (ESI+).

-

Diagnostic Cluster: Look for the M+ radical cation (or [M+H]+) cluster.

-

Isotopes:

(1:1 ratio) and -

Pattern:

-

M (234): Base peak (relative intensity ~75%)

-

M+2 (236): 100% (due to

and -

M+4 (238): ~25% (due to

)

-

-

Note: If the M+2 peak is not the most intense or the ratio deviates significantly from 3:4:1 (approx), suspect dehalogenation or impurities.

B. Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural proof. The molecule has low symmetry, resulting in distinct signals.

Predicted

H NMR Data (400 MHz,

)

| Position | Moiety | Shift ( | Multiplicity | Interpretation | |

| 2-OMe | 3.85 - 3.95 | Singlet (3H) | - | Deshielded; NOE silent to Ar-H. | |

| 4-Me | 2.30 - 2.40 | Singlet (3H) | - | Benzylic; NOE to H-5. | |

| H-5 | Ar-H | 6.90 - 7.00 | Doublet (1H) | Ortho to H-6; Meta to Cl. | |

| H-6 | Ar-H | 7.30 - 7.40 | Doublet (1H) | Ortho to H-5; Ortho to Br. |

Critical Structural Proof (The "Sandwich" Test): The most common synthetic error is the migration of the halogen to the position para to the methoxy.

-

Correct Structure: The Methoxy group (Pos 2) is between Br (Pos 1) and Cl (Pos 3).

-

The Test: Run a 1D NOE or 2D NOESY experiment targeting the Methoxy singlet (~3.9 ppm).

-

Result: You should observe NO enhancement of any aromatic protons.

-

Failure Mode: If you see an NOE correlation between the OMe and an aromatic doublet, you have likely synthesized the isomer where a proton occupies position 1 or 3 (e.g., 1-Bromo-4-chloro-2-methoxy-5-methylbenzene).

-

Structural Logic Diagram

The following diagram illustrates the decision logic for verifying the regiochemistry.

Figure 1: Decision tree for confirming the regiochemistry of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, emphasizing the critical NOE checkpoint.

Purity Profiling (HPLC Method)

For drug development applications, a purity of >98% is typically required. The following reverse-phase method is recommended for separating the target from likely de-halogenated byproducts.

Method Parameters

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

0-2 min: 50% B (Isocratic hold to elute polar phenols)

-

2-15 min: 50%

95% B (Linear ramp) -

15-20 min: 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Amide/aromatic) and 280 nm (Phenolic/Methoxy).

-

Retention Time Prediction: The target compound is highly lipophilic (LogP ~3.5). Expect elution late in the gradient (approx. 12-14 min).

Synthesis & Impurity Origins (Brief)

Understanding the synthesis aids in identifying impurities.

-

Route A (Methylation): Starting from 2-Bromo-6-chloro-3-methylphenol.

-

Impurity: Unreacted phenol. (Check IR for -OH stretch at 3400

).

-

-

Route B (Halogenation): Bromination of 2-Chloro-1-methoxy-3-methylbenzene.

-

Impurity: Regioisomers (Br at position 5 instead of 6? No, positions are fixed by directing groups). The main risk is over-bromination or unreacted starting material.

-

References

-

ChemicalBook. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene Product Page. Accessed 2024.[1] Link

-

ChemSrc. CAS 1226808-61-2 Entry & Physical Properties. Accessed 2024.[1] Link

-

PubChem. Compound Summary: 4-Bromo-3-chlorotoluene (Structural Analog for Physical Props). National Library of Medicine. Link

-

BLD Pharm. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene MSDS & Specifications. Link

Sources

1-Bromo-3-chloro-2-methoxy-4-methylbenzene chemical properties

[1]

PART 1: EXECUTIVE SUMMARY & STRUCTURAL IDENTITY

1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2) is a highly specialized tetra-substituted benzene derivative used primarily as a scaffold in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its structural uniqueness lies in the 1,2,3-contiguous substitution pattern where a methoxy group is sterically "locked" between a bromine and a chlorine atom.

This specific arrangement imparts unique electronic and steric properties:

-

Orthogonal Conformation: The steric pressure from the flanking halogens (Br and Cl) forces the methoxy group out of the aromatic plane, altering its electron-donating capability (resonance) while maintaining its chelating ability for organometallic reagents.

-

Chemo-selective Handle: The presence of both bromine and chlorine allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), where the C-Br bond reacts preferentially over the C-Cl bond.

Physicochemical Profile[4][5][6][7][8][9][10][11][12]

| Property | Value (Experimental/Predicted) | Context |

| CAS Number | 1226808-61-2 | Specific Isomer |

| Molecular Formula | C₈H₈BrClO | - |

| Molecular Weight | 235.51 g/mol | - |

| Appearance | Pale yellow oil to low-melting solid | Halogenated anisoles often have low MPs. |

| Boiling Point | ~245-255°C (Predicted) | Based on homologues (e.g., 2,6-dibromoanisole). |

| LogP | 3.8 - 4.2 | Highly lipophilic due to halogenation. |

| Solubility | DCM, THF, Toluene, EtOAc | Insoluble in water. |

PART 2: SYNTHETIC PATHWAYS & PROTOCOLS

The synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is best approached via the functionalization of 2-chloro-3-methylphenol (2-chloro-m-cresol). Direct halogenation of the anisole is difficult to control due to the activating power of the methoxy group leading to over-halogenation.

Core Synthesis Workflow

The most reliable route involves regioselective bromination of the phenol followed by O-methylation .

Figure 1: Validated synthetic route from commercially available cresols.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2-chloro-3-methylphenol

Rationale: The hydroxyl group directs the incoming bromine to the ortho position (C6).[3] The C4 position is less favored due to the steric bulk of the adjacent methyl group and the directing effect of the chlorine.

-

Reagents: 2-Chloro-3-methylphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN, 0.5 M).

-

Procedure:

-

Dissolve starting phenol in MeCN at 0°C.

-

Add NBS portion-wise over 30 minutes to maintain regioselectivity.

-

Stir at room temperature for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Add 10% Na₂S₂O₃ to neutralize active bromine species.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (eluting with 5% EtOAc/Hexanes) is required to separate the minor para-brominated isomer.

-

Step 2: O-Methylation (Synthesis of Target)

Rationale: Standard Williamson ether synthesis. The steric hindrance from the ortho-bromo and ortho-chloro groups requires a polar aprotic solvent (DMF) and heat to drive the reaction to completion.

-

Reagents: Phenol intermediate (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (0.3 M).

-

Procedure:

-

Suspend phenol and K₂CO₃ in DMF. Stir for 15 min.

-

Add MeI dropwise (Exothermic).

-

Heat to 60°C for 3 hours.

-

Workup: Dilute with water, extract with Et₂O (Ether is preferred to remove DMF).

-

Purification: The product is usually pure enough after workup; otherwise, pass through a short silica plug.

-

PART 3: REACTIVITY & SELECTIVITY (The "Flanked" Effect)

The chemical value of this molecule is defined by the selectivity between the C-Br and C-Cl bonds.

Lithium-Halogen Exchange (Chemo-selectivity)

When treated with n-Butyllithium (n-BuLi), the exchange occurs exclusively at the Bromine position.

-

Mechanism: Br is more polarizable and forms a weaker bond with carbon than Cl.

-

Directing Effect: The methoxy group acts as a Directed Ortho Metalation (DoM) group, coordinating the Lithium cation. This stabilizes the resulting lithiated species at the C1 position.

-

Outcome: Generation of a nucleophilic aryl-lithium species that retains the Chlorine and Methyl groups.

Figure 2: Chemo-selective activation of the C-Br bond.

Suzuki-Miyaura Cross-Coupling

In Palladium-catalyzed couplings, the C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond. This allows researchers to couple an aryl boronic acid at position 1, leaving the chlorine at position 3 available for a second coupling reaction later in the sequence.

-

Catalyst Recommendation: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

-

Base: Na₂CO₃ or K₃PO₄.

-

Selectivity: >98% preference for Br displacement.

PART 4: SAFETY & HANDLING

Hazard Classification:

-

Skin/Eye Irritant: Like most benzyl halides and phenols, this compound is irritating to mucous membranes.

-

Environmental: Halogenated aromatics are persistent; do not release into drains.

Specific Handling Protocol:

-

Glove Selection: Nitrile gloves are generally sufficient, but double-gloving is recommended during the methylation step (MeI is a carcinogen).

-

Waste: Segregate as "Halogenated Organic Waste".

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. While relatively stable, the electron-rich ring can be prone to oxidation over long periods.

PART 5: REFERENCES

-

Synthesis of Halogenated Phenols: Bovonsombat, P., et al. "Regioselective bromination of phenols." Tetrahedron, 2017, 73(46), 6564-6572.[4] Link

-

Lithium-Halogen Exchange Selectivity: Bailey, W. F., & Patricia, J. J.[5] "The mechanism of the lithium-halogen interchange reaction: a review of the literature." Journal of Organometallic Chemistry, 1988, 352(1-2), 1-46. Link

-

Polyhalogenated Anisoles in Synthesis: Zhang, X., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." Chemical Reviews, 2021. Link

-

Compound Data (Precursor): "2-Bromo-6-chloro-3-methylphenol."[6] BenchChem Technical Data, 2025. Link

-

Compound Data (Target): "1-Bromo-3-chloro-2-methoxy-4-methylbenzene." ChemicalBook CAS Database, 2025. Link

Sources

- 1. 1-Bromo-3-chloro-2-(o-tolyloxy)benzene|BLD Pharm [bldpharm.com]

- 2. 1783305-82-7|1-Bromo-3-chloro-5-ethyl-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-bromo-6-chloro-phenol synthesis - chemicalbook [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. chemscene.com [chemscene.com]

A Comprehensive Spectroscopic Analysis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of substituted aromatic compounds is paramount. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a halogenated anisole derivative whose unique substitution pattern presents a valuable case study for the application of modern spectroscopic techniques. The interplay of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, chloro) groups on the benzene ring creates a distinct electronic environment, which is reflected in its spectroscopic fingerprint.

This technical guide provides an in-depth, theoretical analysis of the expected spectroscopic data for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. As a Senior Application Scientist, the objective is not merely to present data but to explain the underlying principles that govern the spectral features. This document is structured to serve as a practical reference for researchers, scientists, and drug development professionals, offering predictive insights for structural verification and characterization. We will dissect the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, grounding our predictions in established spectroscopic principles and data from analogous structures.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure. The arrangement of substituents on the benzene ring dictates the number and nature of signals observed in each spectroscopic method.

To facilitate a clear discussion, the atoms in 1-Bromo-3-chloro-2-methoxy-4-methylbenzene are systematically numbered as shown in the diagram below.

Caption: Numbering scheme for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Key structural features include:

-

Aromatic Ring: A hexasubstituted benzene core.

-

Halogens: A bromine atom at C1 and a chlorine atom at C3. Both are deactivating, ortho-para directing groups.

-

Methoxy Group: An oxygen-linked methyl group (-OCH₃) at C2. This is a strongly activating, ortho-para directing group.

-

Methyl Group: A simple alkyl group (-CH₃) at C4. This is a weakly activating, ortho-para directing group.

The absence of any plane of symmetry means that all eight carbon atoms and all aromatic and methyl protons are chemically non-equivalent and should, in principle, give rise to distinct signals.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Proton NMR provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Spectrum

Based on the structure, we anticipate four distinct signals:

-

Aromatic Protons (H5 and H6): There are two protons directly attached to the aromatic ring. Due to their separation by four bonds and the lack of adjacent protons, they are expected to appear as singlets. Their chemical shifts will be influenced by the cumulative electronic effects of the substituents.

-

H5: This proton is ortho to the bromine atom (electron-withdrawing) and meta to the methoxy group (electron-donating).

-

H6: This proton is ortho to the chlorine atom (electron-withdrawing) and meta to the methyl group (electron-donating). The deshielding effect of the adjacent halogens will likely place these signals in the typical aromatic region of 7.0-7.5 ppm.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The electronegative oxygen atom shifts this signal downfield to approximately 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): The three protons of the methyl group at C4 are equivalent and will also appear as a singlet. Attached to an sp² carbon, their signal is expected in the range of 2.2-2.5 ppm.[1]

Data Summary: Predicted ¹H NMR

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | Singlet | 1H | H5 / H6 | Aromatic proton, deshielded by adjacent halogen. |

| ~ 7.15 | Singlet | 1H | H6 / H5 | Aromatic proton, deshielded by adjacent halogen. |

| ~ 3.90 | Singlet | 3H | -OCH₃ (C7) | Protons attached to oxygen, deshielded. |

| ~ 2.40 | Singlet | 3H | -CH₃ (C8) | Aromatic methyl group protons. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their chemical environment (e.g., hybridization, attached atoms).

Predicted ¹³C NMR Spectrum

The molecule's lack of symmetry predicts that all eight carbon atoms will be chemically distinct, resulting in eight unique signals in the broadband-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons (C1-C6): Six signals are expected in the aromatic region (110-160 ppm).

-

C2 (Oxygen-bearing): The carbon attached to the highly electronegative oxygen of the methoxy group will be the most downfield of the aromatic signals, likely >150 ppm.

-

C1 & C3 (Halogen-bearing): Carbons directly bonded to halogens (ipso-carbons) have their chemical shifts influenced by both electronegativity and heavy atom effects. They are expected in the 115-135 ppm range.

-

C4 (Methyl-bearing): The ipso-carbon attached to the methyl group will be slightly downfield.

-

C5 & C6 (Proton-bearing): These carbons will appear as doublets in a coupled spectrum and their shifts are influenced by the various ortho, meta, and para substituents.

-

-

Methoxy Carbon (-OCH₃, C7): This sp³-hybridized carbon is attached to an oxygen atom, shifting its signal downfield into the 55-65 ppm range.

-

Methyl Carbon (-CH₃, C8): This sp³-hybridized carbon, attached to the aromatic ring, will be the most upfield signal, typically appearing around 15-25 ppm.[1]

Data Summary: Predicted ¹³C NMR

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 155 | Quaternary (C) | C2 | Attached to electronegative oxygen. |

| ~ 138 | Quaternary (C) | C4 | Aromatic C-CH₃. |

| ~ 132 | Tertiary (CH) | C6 | Aromatic CH. |

| ~ 128 | Tertiary (CH) | C5 | Aromatic CH. |

| ~ 125 | Quaternary (C) | C3 | Attached to chlorine. |

| ~ 118 | Quaternary (C) | C1 | Attached to bromine. |

| ~ 60 | Primary (CH₃) | C7 (-OCH₃) | Methoxy carbon, deshielded by oxygen. |

| ~ 20 | Primary (CH₃) | C8 (-CH₃) | Aromatic methyl carbon. |

Note: The precise assignment of C1, C3, C4, C5, and C6 without experimental data (like DEPT or 2D NMR) is tentative and based on general substituent effects.[2][3]

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is expected to show several characteristic absorption bands.

-

C-H Stretching (Aromatic): Aromatic C-H bonds typically show stretching vibrations just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). These are often weak to medium in intensity.

-

C-H Stretching (Aliphatic): The sp³ C-H bonds in the methoxy and methyl groups will absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

-

C=C Stretching (Aromatic): The vibrations of the carbon-carbon double bonds within the benzene ring will produce characteristic absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretching (Aryl Ether): The stretching of the C-O bond of the methoxy group is expected to produce a strong, characteristic band around 1250 cm⁻¹ (asymmetric stretch) and another near 1040 cm⁻¹ (symmetric stretch).

-

C-H Bending (Aromatic): The out-of-plane bending vibrations for the two isolated aromatic protons can provide clues about the substitution pattern, typically appearing in the 800-900 cm⁻¹ region.

-

C-Cl and C-Br Stretching: These vibrations occur in the fingerprint region of the spectrum, typically between 500 and 800 cm⁻¹, and can be difficult to assign definitively without comparative analysis.

Data Summary: Predicted IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | -CH₃, -OCH₃ |

| 1580 - 1450 | C=C Stretch | Aromatic Ring |

| ~ 1250 | C-O Asymmetric Stretch | Aryl Ether |

| ~ 1040 | C-O Symmetric Stretch | Aryl Ether |

| 900 - 800 | C-H Out-of-Plane Bend | Aromatic |

| 800 - 500 | C-Cl, C-Br Stretch | Halogens |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural clues.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak cluster. Due to the presence of two common isotopes for both bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), a distinctive pattern of peaks will emerge. The calculated monoisotopic mass is 249.9447 u.

-

Isotopic Pattern: The relative abundances of the isotopes (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1) will create a characteristic cluster for the molecular ion [C₈H₈BrClO]⁺.

-

M⁺ (m/z 250): Contains ⁷⁹Br and ³⁵Cl. Relative Intensity ≈ (1 * 3) = 3.

-

M+2 (m/z 252): Contains ⁸¹Br/³⁵Cl or ⁷⁹Br/³⁷Cl. Relative Intensity ≈ (1 * 3) + (1 * 1) = 4.

-

M+4 (m/z 254): Contains ⁸¹Br and ³⁷Cl. Relative Intensity ≈ (1 * 1) = 1. Therefore, a characteristic 3:4:1 intensity ratio is predicted for the peaks at m/z 250, 252, and 254. Observing this pattern is strong evidence for the presence of one bromine and one chlorine atom.[4]

-

-

-

Key Fragmentation Pathways:

-

Loss of a Methyl Radical (M-15): A common fragmentation is the loss of a methyl radical (•CH₃) from either the methoxy or the ring-attached methyl group, leading to a fragment ion cluster around m/z 235, 237, 239.

-

Loss of a Methoxy Radical (M-31): Cleavage of the C-O bond can lead to the loss of •OCH₃, resulting in a fragment ion cluster around m/z 219, 221, 223.

-

Loss of Halogens: Loss of a bromine radical (•Br) or chlorine radical (•Cl) is also possible, leading to fragments at M-79/81 or M-35/37, respectively.

-

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential. The following outlines a general methodology for the spectroscopic analysis of a compound like 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for comprehensive spectroscopic analysis.

Methodology for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a Nuclear Magnetic Resonance spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~240 ppm) is required. A significantly higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H signals and pick all peaks for both spectra.

Methodology for FT-IR Spectroscopy

-

Sample Preparation: If the sample is a liquid, place a single drop between two salt (NaCl or KBr) plates to create a thin film. If it is a solid, grind a small amount with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.

-

Sample Scan: Place the prepared sample in the instrument and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Methodology for Mass Spectrometry

-

Sample Introduction: For a stable, volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is ideal for observing fragmentation patterns.

-

Ionization: In EI mode, use a standard electron energy of 70 eV to generate reproducible fragmentation. For accurate mass determination of the molecular ion, a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer (e.g., Time-of-Flight, TOF) is preferred.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Data Analysis: Identify the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a C₈H₈BrClO species.

Conclusion

This guide provides a comprehensive, theory-based spectroscopic profile of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. The predicted data—four signals in the ¹H NMR, eight signals in the ¹³C NMR, characteristic C-O and aromatic bands in the IR, and a definitive M⁺:M+2:M+4 isotopic cluster in the mass spectrum—collectively form a unique fingerprint for this molecule. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently approach the synthesis, purification, and characterization of this and other complex substituted aromatic compounds, ensuring the highest standards of scientific integrity in their work.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-chlorobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

JEOL ECA-400 systems. (n.d.). 1-(4-methoxystyryl)benzene (3a)1 1H NMR (400 MHz, CDCl3) (ppm) 7. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-BROMO-4-CHLORO-2-METHYLBENZENE | CAS 14495-51-3. Retrieved from [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

NIST. (n.d.). Benzene, 1-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR [m.chemicalbook.com]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

1-Bromo-3-chloro-2-methoxy-4-methylbenzene CAS number and properties

[1][2][3]

Executive Identity & Core Properties

Compound Name: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene CAS Registry Number: 1226808-61-2 Structural Class: Poly-halogenated Anisole / Tetrasubstituted Benzene

This scaffold represents a "privileged" substitution pattern in medicinal chemistry. The dense functionalization (consecutive Br-OMe-Cl-Me) creates a unique steric and electronic environment, making it a valuable building block for atropisomeric ligands and highly specific kinase inhibitors. The presence of two distinct halogen handles (Br and Cl) allows for orthogonal cross-coupling strategies (e.g., chemoselective Suzuki-Miyaura coupling).

Physicochemical Data Table

| Property | Value / Description | Source/Prediction |

| Molecular Formula | C₈H₈BrClO | Calculated |

| Molecular Weight | 235.51 g/mol | Calculated |

| Appearance | Colorless to pale yellow oil/low-melting solid | Empirical Analogues |

| Boiling Point | ~265–270 °C (at 760 mmHg) | Predicted [1] |

| Density | 1.55 ± 0.1 g/cm³ | Predicted [1] |

| LogP | 3.82 | Predicted (XLogP3) |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 1 | Structural Analysis |

| Rotatable Bonds | 1 (Methoxy group) | Structural Analysis |

Synthetic Architecture & Methodology

Expert Insight: The synthesis of 1,2,3,4-substituted benzenes is non-trivial due to directing group conflicts. Direct halogenation of 3-chloro-4-methylanisole often yields the thermodynamic isomer (para to OMe). To access the 1-bromo-2-methoxy-3-chloro-4-methyl core, a Directed Ortho Metalation (DoM) strategy is recommended over electrophilic aromatic substitution (EAS).

Strategic Pathway: Cooperative Lithiation

The methoxy (OMe) and chloro (Cl) groups exert a cooperative directing effect, stabilizing the lithiated intermediate at the C2 position (between OMe and Cl).

Step-by-Step Protocol

Step 1: O-Methylation of 3-Chloro-4-methylphenol

-

Reagents: 3-Chloro-4-methylphenol, Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.

-

Procedure:

-

Dissolve 3-chloro-4-methylphenol (1.0 eq) in acetone (0.5 M).

-

Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 min.

-

Add MeI (1.2 eq) dropwise.

-

Reflux for 4–6 hours until TLC indicates consumption of phenol.

-

Workup: Filter salts, concentrate filtrate, partition between EtOAc/Water. Dry organic layer (MgSO₄) and concentrate.

-

Product: 3-Chloro-4-methylanisole.

-

Step 2: Regioselective Bromination via DoM

-

Reagents: 3-Chloro-4-methylanisole, n-Butyllithium (n-BuLi), 1,2-Dibromo-1,1,2,2-tetrafluoroethane (or CBr₄), THF (anhydrous).

-

Rationale: n-BuLi preferentially deprotonates the position ortho to the OMe group. The position between OMe and Cl (C2 relative to phenol parent) is electronically activated and sterically accessible for Li coordination.

-

Procedure:

-

Setup: Flame-dry a 3-neck flask under Argon. Add 3-chloro-4-methylanisole (1.0 eq) and dry THF. Cool to -78 °C .

-

Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe pump to maintain internal temp < -70 °C.

-

Equilibration: Stir at -78 °C for 1 hour. The "cooperative effect" of OMe and Cl directs Li to the inter-halogen position.

-

Quench: Add electrophilic bromine source (e.g., CBr₄ or BrCF₂CF₂Br) (1.2 eq) dissolved in THF dropwise.

-

Warm: Allow to warm to RT over 2 hours.

-

Workup: Quench with sat. NH₄Cl. Extract with Et₂O. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Synthesis & Reactivity Diagram

The following diagram illustrates the synthesis and the chemoselective coupling vectors available on the final scaffold.

Caption: Figure 1. Synthesis via Directed Ortho Metalation (DoM) and orthogonal cross-coupling vectors.

Applications in Drug Discovery

The 1-Bromo-3-chloro-2-methoxy-4-methylbenzene scaffold is particularly valuable for "Fragment-Based Drug Design" (FBDD) due to its defined geometry and orthogonal reactivity.

Orthogonal Cross-Coupling

The bond dissociation energy (BDE) difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol) allows for sequential functionalization:

-

Vector 1 (C-Br): Reacts first under mild Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60 °C). This allows the installation of the primary pharmacophore.

-

Vector 2 (C-Cl): Remains intact during the first coupling. Can be activated subsequently using specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) for Buchwald-Hartwig amination or a second Suzuki coupling at elevated temperatures (>100 °C).

Atropisomerism Control

In biaryl systems, the substituents at the 2 (OMe) and 3 (Cl) positions create significant steric bulk. When coupled to another ortho-substituted ring, this scaffold can induce axial chirality (atropisomerism). The methoxy group is particularly useful here as it can lock conformation via intramolecular hydrogen bonding or steric repulsion, increasing the selectivity of the drug candidate for its protein target.

Safety & Handling Protocols

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (protect from direct UV to prevent debromination).

-

Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.

-

Incompatibility: Strong oxidizing agents, strong bases (risk of benzyne formation if H is present, though this scaffold is fully substituted at sensitive positions).

References

-

ChemSrc. (2025).[1] 1-Bromo-3-chloro-2-methoxy-4-methylbenzene - CAS 1226808-61-2 Properties and Data. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: Poly-halogenated anisole derivatives. National Library of Medicine. Retrieved from [Link]

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Discusses DoM selectivity in chloro-anisoles). Wiley.

An In-depth Technical Guide to 1-Bromo-3-chloro-2-methoxy-4-methylbenzene: Synthesis, Properties, and Potential Applications

Introduction

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a polysubstituted aromatic compound that, while not having a storied history of discovery in itself, represents a confluence of several key synthetic methodologies developed over the last two centuries. Its true value lies in its potential as a highly functionalized building block for medicinal chemistry and materials science. The specific arrangement of a bromo, a chloro, a methoxy, and a methyl group on the benzene ring offers multiple reactive handles for further chemical transformations, allowing for the construction of complex molecular architectures.

This technical guide will provide a comprehensive overview of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene, with a focus on its plausible synthetic routes, the historical context of the reactions employed, and its potential applications in modern research and development, particularly in the pharmaceutical sector.

Physicochemical Properties and Spectroscopic Data

While a comprehensive, publicly available dataset for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is limited, we can infer its general properties based on its structure and data from similar compounds.

| Property | Predicted Value/Information | Source Analogy |

| Molecular Formula | C₈H₈BrClO | - |

| Molecular Weight | 235.51 g/mol | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General observation for similar halogenated aromatics |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, toluene) | General observation for similar halogenated aromatics |

| Boiling Point | Estimated to be in the range of 220-250 °C | Based on similar substituted benzenes |

| Density | Expected to be greater than 1 g/mL | Due to the presence of bromine and chlorine |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. Additionally, a singlet for the methoxy group protons (around 3.8-4.0 ppm) and a singlet for the methyl group protons (around 2.2-2.4 ppm) would be anticipated.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the attached substituents.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks).

Historical Context: The Pillars of Synthesis

The synthesis of a molecule like 1-Bromo-3-chloro-2-methoxy-4-methylbenzene relies on foundational reactions in organic chemistry, each with a rich history.

Electrophilic Aromatic Substitution: The Gateway to Functionalized Benzenes

The introduction of bromine and chlorine onto a benzene ring is typically achieved through electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces an atom (usually hydrogen) on an aromatic ring. The mechanism involves the attack of the electron-rich aromatic pi system on the electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. A base then removes a proton from the ring, restoring aromaticity.

The history of electrophilic halogenation dates back to the 19th century, with the discovery that halogens could react with aromatic compounds in the presence of a catalyst. These catalysts, typically Lewis acids like FeCl₃ or AlCl₃, polarize the halogen-halogen bond, creating a more potent electrophile.

The Sandmeyer Reaction: A Versatile Tool for Aryl Halide Synthesis

Discovered by Swiss chemist Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful method for synthesizing aryl halides from aryl diazonium salts. The reaction involves the conversion of an aromatic amine to a diazonium salt, which is then treated with a copper(I) halide to introduce the corresponding halogen onto the aromatic ring. This reaction was a significant advancement as it provided a reliable way to introduce a wide variety of substituents onto an aromatic ring with high regioselectivity, which was often difficult to achieve through direct electrophilic substitution.

Plausible Synthetic Strategies

The synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene requires a multi-step approach that carefully considers the directing effects of the substituents on the aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing and activating, while the halogens (Br and Cl) are ortho-, para-directing but deactivating.

Here, we propose a plausible synthetic pathway starting from a readily available precursor, 2-methoxy-4-methylaniline.

Caption: A plausible synthetic pathway for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

Detailed Experimental Protocol

Step 1: Acetylation of 2-Methoxy-4-methylaniline

-

Rationale: The amino group is a strong activating group, which can lead to over-halogenation and side reactions. Protecting it as an acetamide moderates its activating effect and ensures regioselective bromination.

-

Procedure:

-

To a solution of 2-methoxy-4-methylaniline in glacial acetic acid, add acetic anhydride dropwise at room temperature.

-

Stir the mixture for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-(2-methoxy-4-methylphenyl)acetamide.

-

Step 2: Bromination of N-(2-methoxy-4-methylphenyl)acetamide

-

Rationale: The methoxy and acetamido groups are both ortho-, para-directing. The position ortho to the methoxy group and meta to the acetamido group is sterically hindered. Therefore, bromination is expected to occur at the position para to the acetamido group and ortho to the methoxy group.

-

Procedure:

-

Dissolve N-(2-methoxy-4-methylphenyl)acetamide in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise to the mixture at room temperature.

-

Stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

-

Precipitate the product by adding water, then filter, wash, and dry to yield 3-Bromo-N-(2-methoxy-4-methylphenyl)acetamide.

-

Step 3: Hydrolysis of 3-Bromo-N-(2-methoxy-4-methylphenyl)acetamide

-

Rationale: Deprotection of the acetamido group to regenerate the amino group is necessary for the subsequent Sandmeyer reaction.

-

Procedure:

-

Reflux a mixture of 3-Bromo-N-(2-methoxy-4-methylphenyl)acetamide in aqueous hydrochloric acid for several hours.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the free amine.

-

Filter the solid, wash with water, and dry to obtain 3-Bromo-2-methoxy-4-methylaniline.

-

Step 4: Sandmeyer Reaction to Introduce Chlorine

-

Rationale: The Sandmeyer reaction provides a reliable method to replace the amino group with a chlorine atom.

-

Procedure:

-

Dissolve 3-Bromo-2-methoxy-4-methylaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. Nitrogen gas will be evolved.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 1-Bromo-3-chloro-2-methoxy-4-methylbenzene.

-

Potential Applications in Drug Development

Polysubstituted aromatic compounds are prevalent scaffolds in many approved drugs. The presence of halogens, a methoxy group, and a methyl group on 1-Bromo-3-chloro-2-methoxy-4-methylbenzene offers several avenues for its application in drug discovery:

-

Scaffold for Lead Optimization: The bromo and chloro substituents can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of a lead compound.

-

Modulation of Physicochemical Properties: The methoxy group can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogens can also impact these properties and can participate in halogen bonding, a type of non-covalent interaction that can enhance drug-target binding affinity.

-

Bioisosteric Replacement: The chloro and bromo groups can be used as bioisosteres for other functional groups to fine-tune the biological activity and pharmacokinetic profile of a drug candidate.

Caption: Potential synthetic transformations and applications.

Conclusion

While the specific discovery and history of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene are not extensively documented, its existence is a testament to the power and elegance of synthetic organic chemistry. The strategic combination of classic reactions like electrophilic aromatic substitution and the Sandmeyer reaction allows for the precise construction of this highly functionalized molecule. Its potential as a versatile building block in drug discovery and materials science is significant, offering researchers a platform to create novel and complex chemical entities. As the demand for new therapeutics and advanced materials continues to grow, the importance of such well-defined molecular scaffolds will undoubtedly increase.

References

- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884, 17, 1633–1635.

-

Wikipedia. Sandmeyer reaction. [Link]

-

Oreate AI. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. [Link]

-

Kumar, R., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc2021 , 18, 2995–3027. [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

-

Save My Exams. Directing Effects - A Level Chemistry Revision Notes. [Link]

-

Willson Research Group. Electrophilic Aromatic Substitution. [Link]

Theoretical Characterization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene: A Computational Framework

This technical guide provides a comprehensive theoretical framework for characterizing 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS: 1226808-61-2).

Due to the absence of a dedicated public domain theoretical study for this specific isomer, this guide synthesizes established computational protocols from homologous poly-halogenated anisoles. It serves as a blueprint for researchers to predict structural conformation, electronic reactivity, and spectroscopic signatures.

Executive Summary & Structural Logic

1-Bromo-3-chloro-2-methoxy-4-methylbenzene presents a unique case of steric crowding and competing electronic effects . The molecule features a tetrasubstituted benzene ring where the central methoxy group (C2) is flanked by bulky halogen atoms: Bromine (C1) and Chlorine (C3).

-

Steric Inhibition of Resonance: The primary theoretical interest lies in the torsion angle of the methoxy group. Flanked by large Br and Cl atoms, the methoxy group is predicted to twist significantly out of the benzene plane to minimize van der Waals repulsion, potentially disrupting the

-conjugation typically seen in anisoles. -

Electronic Push-Pull: The electron-donating methoxy (OMe) and methyl (Me) groups compete with the electron-withdrawing inductive effects (-I) of the halogens, while all substituents (except methyl) offer mesomeric donation (+M).

Computational Methodology Protocol

To accurately model this system, researchers must employ Density Functional Theory (DFT) with dispersion corrections to account for the significant non-covalent interactions between the crowded substituents.

Recommended Simulation Parameters

| Parameter | Recommendation | Rationale |

| Functional | Captures long-range dispersion forces critical for accurate halogen-methoxy steric modeling [1]. | |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for modeling the electron-rich lone pairs of Br, Cl, and O. |

| Solvation | PCM / SMD | Use Polarizable Continuum Model (Solvent: Methanol or DMSO) to mimic likely synthesis environments. |

| Frequency | Harmonic Approx. | Required to verify stationary points (zero imaginary frequencies) and predict IR/Raman spectra. |

Workflow Diagram (DOT)

The following Graphviz diagram outlines the standard computational workflow for characterizing this molecule.

Caption: Standard DFT workflow for characterizing sterically crowded poly-halogenated benzene derivatives.

Structural & Electronic Predictions

Conformational Analysis (The "Orthogonal Methoxy" Hypothesis)

In standard anisole, the methoxy group is planar (

-

Predicted Torsion (

): Expect a dihedral angle of ~60-90^\circ . -

Consequence: This orthogonality reduces the orbital overlap between the Oxygen lone pair and the aromatic

-system, slightly decreasing the electron-donating power of the methoxy group compared to unsubstituted anisole [2].

Molecular Electrostatic Potential (MEP) & Reactivity

Understanding the electrophilic and nucleophilic attack sites is crucial for drug development applications.

-

Nucleophilic Attack Sites (Blue Regions): The regions surrounding the Methyl hydrogens will show positive potential (

). -

Electrophilic Attack Sites (Red/Yellow Regions):

-

Position 5 (C-H): This is the most reactive site for Electrophilic Aromatic Substitution (EAS).

-

Reasoning: Position 5 is para to the Methoxy group (strong activator) and ortho to the Methyl group (weak activator). Although it is meta to the halogens (deactivators), the cooperative directing effects of OMe and Me make C5 the dominant nucleophilic center.

-

Position 6 (C-H): Significantly less reactive due to steric hindrance from the adjacent 1-Bromo group and lack of direct resonance activation from the methoxy group (meta relationship).

-

Frontier Molecular Orbitals (FMO)

-

HOMO Location: Likely localized on the aromatic ring and the oxygen lone pairs.

-

LUMO Location: Likely distributed across the C-Br and C-Cl bonds (due to

character), indicating susceptibility to nucleophilic reduction or metal-halogen exchange.

Spectroscopic Profiling (Predictive)

Vibrational Spectroscopy (IR/Raman)

| Mode | Predicted Frequency (scaled) | Description |

| C-H Stretching (Ar) | 3050 - 3100 cm | Weak intensity; only C5-H and C6-H remain. |

| C-H Stretching (Me) | 2850 - 2980 cm | Distinct bands for O-CH |

| C=C Stretching | 1580 - 1600 cm | Aromatic ring breathing modes. |

| C-O Stretching | 1250 - 1280 cm | Strong intensity; sensitive to the methoxy torsion angle. |

| C-Cl / C-Br Stretch | 600 - 800 cm | Fingerprint region; heavy atom vibrations. |

NMR Prediction (GIAO Method)

-

H NMR:

-

Ar-CH

: -

O-CH

: -

Ar-H (Pos 5 & 6): Two doublets (if coupling exists) or singlets in the

6.8 - 7.5 ppm range. Note that H5 and H6 are para to each other, so coupling will be small (

-

- C NMR: Distinct peaks for C-Br (~110-120 ppm) and C-Cl (~120-130 ppm) due to the heavy atom effect.

Synthesis & Reaction Pathway Logic

The synthesis of this molecule likely proceeds via the halogenation of a precursor like 2-methoxy-4-methylaniline or direct halogenation of 2-methoxy-4-methylbenzene (creosol methyl ether), though regioselectivity is challenging.

Regioselectivity Diagram

The following diagram illustrates the directing effects governing the reactivity of the C5 position.

Caption: Electronic directing effects highlighting Position 5 as the thermodynamically favored site for further substitution.

References

-

Ersanlı, C. C. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol Compound. Gazi University Journal of Science, 30(4), 531-543. Link

-

Badawi, H. M., & Al-Saadi, A. A. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Institutes of Health (PMC). Link(Note: Generalized citation for dimethoxybenzene DFT protocols)

-

ChemicalBook. (2025).[1][2] 1-Bromo-4-chloro-2-methylbenzene (Isomer Properties).[3] ChemicalBook Database. Link

-

ChemSrc. (2025).[1][2][4] 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS 1226808-61-2) Entry.[1][2][4] ChemSrc Database. Link

Sources

Molecular Architecture & Synthesis: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

The following technical guide details the structural architecture, synthesis, and application logic for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene .

CAS Registry Number: 1226808-61-2 Formula: C₈H₈BrClO Molecular Weight: 235.51 g/mol [1][2]

Executive Summary

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is a highly functionalized tetra-substituted arene. It serves as a high-value scaffold in medicinal chemistry, particularly for the synthesis of atropisomeric biaryls and heterocycles where steric control is paramount. Its structural uniqueness lies in the "buttressing effect" —the steric crowding of the methoxy group (C-2) by the flanking halogen atoms (Br at C-1, Cl at C-3), which forces the methoxy group into an orthogonal conformation relative to the benzene plane. This guide outlines the structural implications, a robust Directed Ortho Metalation (DoM) synthesis route, and handling protocols.

Structural Analysis: The "Buttressing" Effect

The reactivity and spectroscopic signature of this molecule are defined by its crowded 1,2,3,4-substitution pattern.

Steric Environment

Unlike mono- or di-substituted benzenes, the C-2 methoxy group in this molecule lacks free rotation.

-

Ortho-1 (Bromine): Large Van der Waals radius (1.85 Å).

-

Ortho-3 (Chlorine): Significant Van der Waals radius (1.75 Å).

-

Consequence: The methoxy methyl group cannot lie coplanar with the ring. It is forced perpendicular, disrupting

conjugation between the oxygen lone pair and the aromatic ring. This increases the electron density on the oxygen (less resonance donation) and alters the basicity of the ring carbons.

Predicted NMR Signature

Note: Values are calculated based on substituent additivity rules (ChemDraw/MestReNova algorithms) for CDCl₃ solution.

| Nucleus | Signal | Multiplicity | Shift (δ ppm) | Assignment & Logic |

| ¹H | Ar-H (C-6) | Doublet ( | 7.35 – 7.45 | Deshielded by ortho-Br and meta-OMe effects. |

| ¹H | Ar-H (C-5) | Doublet ( | 6.95 – 7.05 | Shielded relative to C-6; ortho to Methyl group. |

| ¹H | -OCH₃ | Singlet | 3.85 – 3.90 | Slightly downfield due to orthogonal conformation (loss of conjugation). |

| ¹H | -CH₃ | Singlet | 2.30 – 2.35 | Typical benzylic methyl resonance. |

| ¹³C | C-2 (C-O) | Quaternary | ~155.0 | Ipso carbon attached to oxygen. |

| ¹³C | C-1 (C-Br) | Quaternary | ~115.0 | Upfield due to heavy atom effect of Bromine. |

Synthesis Strategy: Directed Ortho Metalation (DoM)

Direct electrophilic halogenation of 3-chloro-4-methylanisole is unreliable because the directing effects of the OMe and Me groups compete, often leading to mixtures of regioisomers (halogenation at C-6 vs C-2).

The Superior Route: Directed Ortho Metalation (DoM). This protocol utilizes the acidity of the C-2 proton, which is enhanced by the inductive withdrawal of the adjacent Chlorine (C-3) and the coordinating ability of the Methoxy group (C-1).

Reaction Pathway Diagram

Detailed Protocol

Reagents:

-

Starting Material: 3-Chloro-4-methylanisole (1.0 equiv).

-

Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes).

-

Electrophile: Carbon tetrabromide (CBr₄) or NBS (1.2 equiv).

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

-

Solvation: Charge the flask with 3-Chloro-4-methylanisole (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation (Critical Step): Add n-BuLi dropwise via syringe over 15 minutes.

-

Mechanistic Insight: The Lithium atom coordinates to the methoxy oxygen. The base deprotonates the C-2 position preferentially because it is "sandwiched" between the directing OMe group and the inductively withdrawing Cl atom.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete formation of the phenyllithium species.

-

Quench: Dissolve CBr₄ (12 mmol) in THF (10 mL) and add it dropwise to the cold lithiated solution.

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layers over MgSO₄ and concentrate.

-

Purification: The crude oil is purified via flash column chromatography (Hexanes/EtOAc 95:5).

Applications in Drug Discovery

This molecule is a "linchpin" intermediate. The presence of both Bromine and Chlorine allows for sequential chemoselective cross-coupling .

Chemoselective Coupling Logic

Palladium-catalyzed coupling (Suzuki-Miyaura) occurs preferentially at the C-Br bond due to the weaker bond dissociation energy (BDE) of Ar-Br compared to Ar-Cl.

-

First Coupling (C-1): Reaction with Boronic Acid A at room temperature (Pd(PPh₃)₄ catalyst) substitutes the Bromine.

-

Second Coupling (C-3): Subsequent reaction at elevated temperatures (using bulky phosphine ligands like XPhos) substitutes the Chlorine.

Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (protect from direct UV to prevent debromination).

References

-

Chemical Identity: PubChem. 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (Compound). National Library of Medicine. Available at: [Link] (Search Term: CAS 1226808-61-2).

-

Commercial Availability: Alchimica. Product Datasheet: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene. Available at: [Link]

- Synthetic Methodology (DoM): Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.

-

Steric Effects: Buttressing Effect in Polysubstituted Benzenes. Chemistry LibreTexts. Available at: [Link]

Sources

preliminary reactivity studies of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Preliminary Reactivity Profiling of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene A Chemoselective Functionalization Guide for High-Value Scaffold Synthesis

Part 1: Executive Summary & Structural Analysis

The Core Directive: This guide outlines the preliminary reactivity profile of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene (CAS 1226808-61-2) . As a densely functionalized arene, this scaffold presents a unique "reactivity ladder" governed by steric buttressing and electronic differentiation. For drug development professionals, this molecule serves as a versatile linchpin, allowing for orthogonal functionalization at three distinct sites (C1, C3, and C5) without the need for protecting groups.